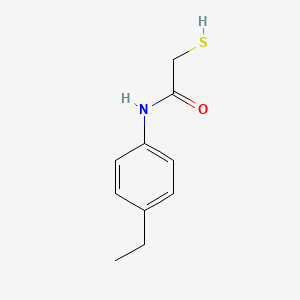

N-(4-ethylphenyl)-2-sulfanylacetamide

Description

Chemical Identity: N-(4-ethylphenyl)-2-sulfanylacetamide (CAS: 881046-21-5) is a sulfur-containing acetamide derivative with the molecular formula C₁₀H₁₃NOS and a molecular weight of 195.28 g/mol. Its structure features a 4-ethylphenyl group attached to the acetamide backbone via a nitrogen atom, with a sulfanyl (-SH) moiety at the α-position of the acetamide (Figure 1) .

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-8-3-5-9(6-4-8)11-10(12)7-13/h3-6,13H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKCWUAXBLGWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-sulfanylacetamide typically involves the reaction of 4-ethylphenylamine with chloroacetyl chloride, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

-

Step 1: Formation of Chloroacetamide

- 4-ethylphenylamine is reacted with chloroacetyl chloride in the presence of triethylamine.

- Reaction conditions: Room temperature, anhydrous conditions.

- Product: N-(4-ethylphenyl)-2-chloroacetamide.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethylphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of N-(4-ethylphenyl)-2-sulfanylacetamide.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(4-ethylphenyl)-2-sulfanylacetamide exhibits promising biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound has the potential to inhibit the growth of various microbial strains. Its structural features allow it to interact with bacterial enzymes and disrupt their function, leading to antimicrobial effects.

- Anticancer Properties : Studies have shown that N-(4-ethylphenyl)-2-sulfanylacetamide can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating chronic inflammatory diseases.

Biological Applications

The biological applications of N-(4-ethylphenyl)-2-sulfanylacetamide extend beyond medicinal uses:

- Biochemical Probes : It can serve as a biochemical probe in research to study enzyme interactions and signaling pathways. Its ability to bind to specific targets makes it useful for investigating the mechanisms of various biological processes.

- Pharmacological Studies : The compound is being investigated for its pharmacological properties, including its interaction with receptors and enzymes involved in disease processes. This research is crucial for understanding its potential therapeutic roles.

Industrial Applications

N-(4-ethylphenyl)-2-sulfanylacetamide also shows promise in industrial applications:

- Chemical Manufacturing : The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its unique sulfanyl group allows for various chemical reactions, including oxidation and substitution, which are valuable in developing new materials .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of N-(4-ethylphenyl)-2-sulfanylacetamide demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective concentrations that warrant further exploration for clinical applications.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

Another research project evaluated the anticancer effects of N-(4-ethylphenyl)-2-sulfanylacetamide on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanylacetamide moiety can interact with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Role of Heterocyclic Rings :

- Impact of Substituents: Ethyl vs. Electron-Withdrawing Groups: Nitro and sulfonyl groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhance reactivity, favoring its use in heterocyclic synthesis .

- Functional Diversity: Minor structural changes (e.g., triazole vs. oxazole, substituent position) lead to divergent applications—from anti-inflammatory agents to insect repellents.

Activité Biologique

N-(4-ethylphenyl)-2-sulfanylacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Chemical Structure and Synthesis

N-(4-ethylphenyl)-2-sulfanylacetamide features a sulfanyl group attached to an acetamide moiety, which is further substituted with a 4-ethylphenyl group. The molecular formula is CHNOS, and it has a molecular weight of approximately 215.31 g/mol. The synthesis typically involves a multi-step organic reaction process, which includes:

- Formation of the Acetamide : Reaction of 4-ethylphenol with thioacetic acid.

- Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.

- Purification : Techniques such as recrystallization or chromatography to obtain the pure compound.

Biological Activity Overview

The biological activity of N-(4-ethylphenyl)-2-sulfanylacetamide has been investigated in several studies, highlighting its potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-ethylphenyl)-2-sulfanylacetamide exhibit significant antimicrobial properties. For instance, studies on related sulfanylacetamides have shown effective inhibition against bacterial strains like Staphylococcus aureus and Salmonella typhi, suggesting that N-(4-ethylphenyl)-2-sulfanylacetamide may possess comparable activities .

Enzyme Inhibition

Molecular docking studies have suggested that this compound can serve as an inhibitor for certain enzymes, particularly protein kinases involved in cancer progression. The binding affinity of N-(4-ethylphenyl)-2-sulfanylacetamide to specific kinase domains indicates its potential as a selective inhibitor, which could be beneficial in cancer therapy .

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have shown significant antiproliferative activity against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range). This suggests that N-(4-ethylphenyl)-2-sulfanylacetamide may also induce apoptosis in cancer cells, contributing to its therapeutic potential .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on Antimicrobial Activity | Exhibited strong antibacterial activity comparable to ciprofloxacin | Agar diffusion method |

| Cytotoxicity Evaluation | Induced apoptosis in glioblastoma cells with IC values in the nanomolar range | MTT assay |

| Enzyme Inhibition Analysis | Demonstrated effective inhibition of α-glucosidase and butyrylcholinesterase | Molecular docking and kinetic assays |

The precise mechanism by which N-(4-ethylphenyl)-2-sulfanylacetamide exerts its biological effects remains under investigation. However, it is hypothesized that:

- Protein Interaction : The compound may interact with key proteins involved in cell signaling pathways, particularly those associated with cancer progression.

- Redox Activity : Similar compounds have shown redox-active properties, which could contribute to their cytotoxic effects through oxidative stress mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.